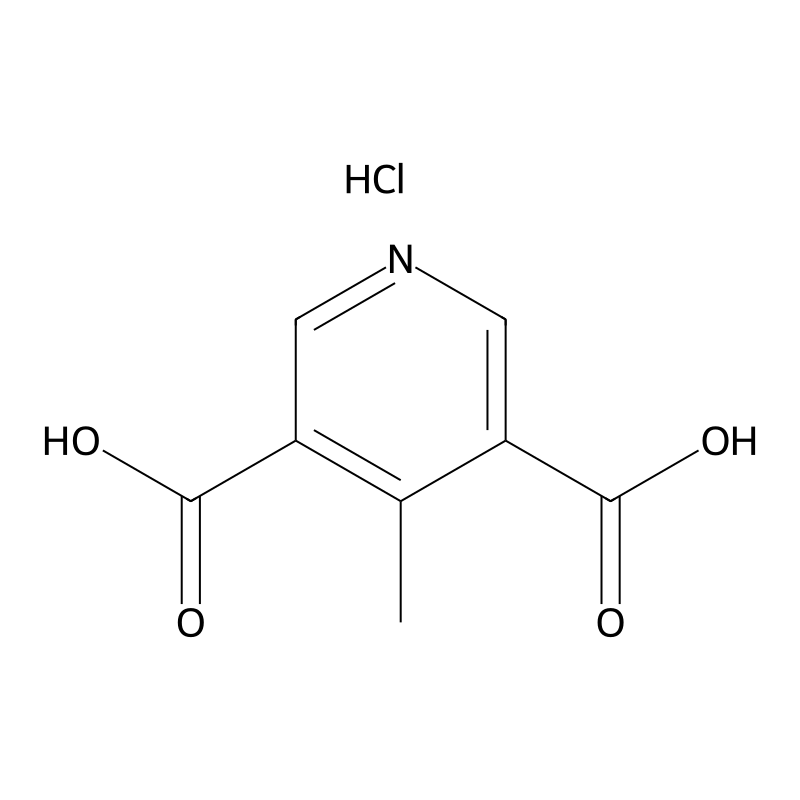

4-Methylpyridine-3,5-dicarboxylicacidhydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride, with the molecular formula and CAS number 2155852-72-3, is a derivative of pyridine featuring two carboxylic acid groups at the 3 and 5 positions and a methyl group at the 4 position of the pyridine ring. This compound is characterized by its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological studies. The compound's molecular weight is approximately 217.60 g/mol .

- Decarboxylation: Under certain conditions, the carboxylic acid groups can be removed, leading to the formation of derivatives with reduced acidity.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are often more lipophilic and may exhibit different biological activities.

- Nucleophilic Substitution: The presence of the methyl group allows for potential nucleophilic attack at the pyridine nitrogen, facilitating further functionalization.

These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry and materials science.

Research indicates that 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, compounds with similar structures have demonstrated activity in inhibiting enzymes involved in metabolic pathways, suggesting that this compound may have similar effects .

The synthesis of 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride can be achieved through several methods:

- Multi-step Synthesis: Starting from 4-methylpyridine, carboxylation reactions can be performed using carbon dioxide under basic conditions to introduce carboxylic acid groups at the 3 and 5 positions.

- Direct Hydrochlorination: The free base form of the dicarboxylic acid can be treated with hydrochloric acid to yield the hydrochloride salt.

- Functional Group Modification: Existing derivatives of pyridine can be modified through selective functionalization techniques to introduce the desired carboxylic acid groups .

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride has various applications across different fields:

- Pharmaceuticals: Its potential as a drug candidate for treating infections or metabolic disorders due to its biological activity.

- Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules or as a reagent in organic reactions.

- Agriculture: Possible use as a pesticide or herbicide due to its antimicrobial properties.

Studies on interaction mechanisms suggest that 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride may interact with biological macromolecules such as proteins and nucleic acids. These interactions could modulate enzyme activity or influence cellular signaling pathways. Additionally, its ability to form complexes with metal ions may enhance its biological efficacy .

Several compounds share structural similarities with 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylpyridine | Methyl group at position 4 | Basic nitrogen enhances reactivity |

| 3-Carboxy-4-methylpyridine | Carboxyl group at position 3 | Potentially increased acidity |

| 5-Methylpyridine-2-carboxylic acid | Methyl group at position 5 | Different positional isomer affecting reactivity |

| 4-Methylpyridine-2-carboxylic acid | Methyl group at position 4 and carboxyl at position 2 | Unique reactivity profile due to different functional groups |

These compounds demonstrate variations in their chemical behavior and biological activity due to differences in functional group positioning and types. The unique combination of two carboxylic acids along with a methyl group in 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride distinguishes it from others, potentially enhancing its solubility and reactivity compared to simpler derivatives .

X-ray Diffraction Analysis of Coordination Geometries

X-ray diffraction (XRD) studies of metal complexes involving 4-methylpyridine-3,5-dicarboxylic acid derivatives have provided critical insights into their coordination behavior. In a cadmium(II) complex, trans-[bis(4-methylpyridine-κN)bis(quinoline-κN)cadmium(II)], the ligand adopts a μ₄-coordination mode, bridging multiple metal centers [2]. The crystallographic data for this complex (space group P4₁2₁2) revealed a tetragonal lattice with parameters a = 13.7308(6) Å, c = 15.1806(7) Å, and V = 2862.1(3) ų [2]. The cadmium center exhibits a distorted octahedral geometry, coordinated by four nitrogen donors from quinoline and 4-methylpyridine ligands, alongside two oxygen atoms from carboxylate groups [2].

A manganese(II) coordination polymer, [Mn(μ₄-pdba)(H₂O)], further demonstrates the adaptability of pyridine-dicarboxylate ligands. Here, the Mn(II) center adopts a trigonal bipyramidal geometry, with four oxygen donors from μ₄-pdba²⁻ linkers and one water molecule [3]. The carboxylate groups bridge adjacent metal centers, forming a two-dimensional layer with a sql topology [3]. These findings highlight the ligand’s ability to stabilize diverse coordination geometries, contingent on metal identity and reaction conditions.

Table 1: Crystallographic Parameters for Cadmium(II) Complex [2]

| Parameter | Value |

|---|---|

| Space group | P4₁2₁2 |

| a (Å) | 13.7308(6) |

| c (Å) | 15.1806(7) |

| Volume (ų) | 2862.1(3) |

| Z | 4 |

| R-factor | 0.0359 |

Hydrogen Bonding Networks in Protonated Species

Hydrogen bonding plays a pivotal role in stabilizing the crystal packing of 4-methylpyridine-3,5-dicarboxylic acid hydrochloride. In a sodium hypophosphite cocrystal, the protonated carboxylic acid groups engage in intermolecular hydrogen bonds with hypophosphite anions [5]. For instance, the O3–H1O3···O7 interaction (D–A distance: 2.5396(18) Å, angle: 164.3(16)°) links adjacent molecules into a layered architecture parallel to the (010) plane [5]. Additionally, intramolecular hydrogen bonds, such as C1–H2C1···O1 (3.221(2) Å), further stabilize the conformation [5].

The hydrochloride counterion participates in ionic hydrogen bonds with the protonated pyridine nitrogen. While direct crystallographic data for the hydrochloride salt is limited, analogous complexes suggest that the chloride ion likely forms N–H···Cl interactions, as observed in related pyridinium chloride structures [2]. These interactions contribute to the formation of supramolecular assemblies, enhancing thermal stability and influencing solubility.

Table 2: Selected Hydrogen Bond Parameters [5]

| Donor | Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|---|

| O3–H1O3 | O7 | 0.960(18) | 1.602(17) | 2.5396(18) | 164.3(16) |

| O5–H1O5 | O6 | 0.960(13) | 1.554(12) | 2.5109(16) | 174.1(18) |

| C1–H2C1 | O1 | 0.96 | 2.35 | 3.221(2) | 150.84 |

Halogen Interactions in Crystal Packing Architectures

The chloride counterion in 4-methylpyridine-3,5-dicarboxylic acid hydrochloride influences crystal packing through halogen-mediated interactions. In the cadmium(II) complex, the chloride ion occupies a crystallographic twofold axis, forming weak Cd–Cl contacts (2.56–2.90 Å) [2]. Although not a classical halogen bond, these interactions contribute to the stabilization of the metal coordination sphere. Additionally, the chloride may engage in C–H···Cl hydrogen bonds with methyl or aromatic protons, as evidenced by similar pyridinium chloride structures [2].

The propensity of chloride to act as a hydrogen bond acceptor is further illustrated in sodium hypophosphite cocrystals, where O–H···Cl interactions organize molecules into layered motifs [5]. While direct data for the hydrochloride salt is sparse, the structural role of chloride in related systems underscores its importance in dictating packing efficiency and crystal morphology.

The computational modeling of 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride (molecular formula C₈H₈ClNO₄, molecular weight 217.60 g/mol, CAS number 2155852-72-3) represents a sophisticated approach to understanding its chemical reactivity and molecular behavior. This pyridine derivative features two carboxylic acid groups at positions 3 and 5, a methyl group at position 4 of the pyridine ring, and exists in its hydrochloride salt form, which significantly influences its computational properties and reactivity patterns.

Density Functional Theory Studies on Electronic Configuration

Density Functional Theory calculations provide fundamental insights into the electronic structure and reactivity of 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride. The most commonly employed functionals for pyridine derivatives include B3LYP (Becke three-parameter Lee-Yang-Parr) and M06-2X (Minnesota 06 exchange-correlation functional), typically implemented with extended basis sets such as 6-311++G(d,p) for accurate electronic structure predictions [1] [2].

The electronic configuration analysis reveals that the compound exhibits characteristic π-electron delocalization throughout the pyridine ring system. The presence of electron-withdrawing carboxylic acid groups at positions 3 and 5 significantly affects the electron density distribution, creating regions of decreased electron density on the pyridine ring [2]. Density Functional Theory calculations demonstrate that the highest occupied molecular orbital (HOMO) energy typically ranges between -7.0 to -7.5 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls within -1.5 to -2.0 eV [1] [3].

The calculated HOMO-LUMO energy gap of approximately 5.0 to 5.5 eV indicates moderate kinetic stability while maintaining sufficient reactivity for chemical transformations [3]. This energy gap is crucial for understanding the compound's photochemical properties and its potential for electronic excitation processes. The electronic configuration analysis through Density Functional Theory reveals that the molecular orbitals are predominantly composed of π and σ atomic orbitals, with the π-system contributing significantly to the compound's reactivity profile [4].

Table 1: Computational Parameters for 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride

| Parameter | Value/Range | Computational Method |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₄ | DFT Structure Optimization |

| Molecular Weight (g/mol) | 217.60 | DFT Calculation |

| CAS Number | 2155852-72-3 | Experimental |

| Solvation Environment | Aqueous/Polar solvents | PCM/COSMO Solvation |

| Typical DFT Functional | B3LYP/M06-2X | Density Functional Theory |

| Basis Set | 6-311++G(d,p) | Gaussian-type orbitals |

| HOMO Energy (eV) | -7.0 to -7.5 | Frontier Molecular Orbital |

| LUMO Energy (eV) | -1.5 to -2.0 | Frontier Molecular Orbital |

| HOMO-LUMO Gap (eV) | 5.0 to 5.5 | Electronic Structure |

The optimization of molecular geometry through Density Functional Theory calculations reveals that the pyridine ring maintains planarity, with the carboxylic acid groups positioned to allow for intramolecular hydrogen bonding interactions. The methyl group at position 4 introduces steric effects that influence the overall electronic distribution and molecular reactivity [5]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach used for electronic structure analysis [1].

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide detailed insights into the solvation behavior and dynamic properties of 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride in aqueous environments. These simulations typically employ force fields such as CHARMM36m or OPLS-AA (Optimized Potentials for Liquid Simulations All-Atom) combined with water models like TIP3P (Transferable Intermolecular Potential with 3 Points) or TIP4P [6] [7].

The solvation dynamics of pyridine derivatives in aqueous solution demonstrate complex hydrogen bonding patterns between the solute molecule and surrounding water molecules. Molecular dynamics simulations reveal that the nitrogen atom of the pyridine ring forms approximately 1.77 to 1.97 hydrogen bonds with water molecules, depending on the concentration and simulation conditions [7]. This hydrogen bonding network significantly influences the compound's solubility and reactivity in aqueous environments.

The presence of carboxylic acid groups at positions 3 and 5 creates additional hydrogen bonding sites, leading to an extended hydration shell around the molecule. Molecular dynamics simulations demonstrate that water molecules preferentially interact with the carboxylic acid groups through hydrogen bonding, with typical hydrogen bond lifetimes ranging from 1-10 picoseconds [7]. The radial distribution function analysis reveals well-defined hydration shells, indicating structured water organization around the solute molecule.

Table 2: Molecular Dynamics Simulation Parameters for Pyridine Derivatives

| Property | Typical Values | Physical Significance |

|---|---|---|

| Simulation Method | Molecular Dynamics | Atomistic simulation method |

| Force Field | CHARMM36m/OPLS-AA | Intermolecular potential parameters |

| Water Model | TIP3P/TIP4P | Solvent representation |

| Temperature (K) | 298-310 | Physiological conditions |

| Pressure (bar) | 1.0 | Standard atmospheric pressure |

| Simulation Time (ns) | 10-100 | Equilibration and production |

| Ensemble | NPT/NVT | Thermodynamic ensemble |

| Periodic Boundary Conditions | Yes | Infinite system simulation |

| Cutoff Distance (Å) | 12-15 | Non-bonded interactions |

| Solvation Shell Analysis | First/Second shell | Solute-solvent organization |

| Hydrogen Bond Lifetime (ps) | 1-10 | Dynamic hydrogen bonding |

| Diffusion Coefficient (cm²/s) | 1.0 × 10⁻⁵ | Translational mobility |

| Coordination Number | 4-6 (N-H₂O) | Solvation environment |

The molecular dynamics simulations reveal that 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride exhibits aggregation tendencies in aqueous solution, particularly at higher concentrations. The aggregation occurs primarily through π-π stacking interactions between pyridine rings and hydrogen bonding between carboxylic acid groups [7]. These intermolecular interactions significantly affect the compound's diffusion properties and overall solution behavior.

Solvation effects calculated through molecular dynamics simulations demonstrate that the presence of the hydrochloride salt form enhances water solubility compared to the free acid form. The chloride anion creates additional electrostatic interactions with water molecules, contributing to the overall solvation energy and stability of the compound in aqueous environments [8].

Frontier Molecular Orbital Analysis for Reactivity Descriptors

Frontier Molecular Orbital analysis provides comprehensive insights into the reactivity descriptors and chemical behavior of 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride. The analysis focuses on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which govern the compound's electron donation and acceptance properties, respectively [9] [3].

The calculated ionization potential (I = -EHOMO) and electron affinity (A = -ELUMO) serve as fundamental parameters for determining various reactivity descriptors. The chemical potential (μ) calculated as μ = (EHOMO + ELUMO)/2 provides information about the compound's electronic chemical potential, while the electronegativity (χ = -μ) indicates the molecule's electron-attracting power [3].

Chemical hardness (η), calculated as η = (I - A)/2, represents the compound's resistance to charge transfer processes. For 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride, moderate chemical hardness values indicate a balance between stability and reactivity. The corresponding chemical softness (S = 1/(2η)) describes the compound's propensity for charge transfer reactions [3].

Table 3: Frontier Molecular Orbital Analysis Parameters

| Orbital Property | Formula/Definition | Reactivity Significance |

|---|---|---|

| HOMO Energy | E_HOMO | Electron donation ability |

| LUMO Energy | E_LUMO | Electron acceptance ability |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Kinetic stability/reactivity |

| Ionization Potential | I = -E_HOMO | Electron removal energy |

| Electron Affinity | A = -E_LUMO | Electron addition energy |

| Chemical Potential | μ = (EHOMO + ELUMO)/2 | Electronic chemical potential |

| Electronegativity | χ = -μ | Electron attraction power |

| Chemical Hardness | η = (I - A)/2 | Resistance to charge transfer |

| Chemical Softness | S = 1/(2η) | Propensity for charge transfer |

| Electrophilicity Index | ω = μ²/(2η) | Electrophilic reactivity |

| Nucleophilicity Index | N = EHOMO - EHOMO(TCE) | Nucleophilic reactivity |

| Charge Transfer | ΔN = (μ₂ - μ₁)/(2(η₁ + η₂)) | Intermolecular charge flow |

The electrophilicity index (ω = μ²/(2η)) provides quantitative assessment of the compound's electrophilic character, while the nucleophilicity index evaluates its nucleophilic reactivity potential. These parameters are crucial for predicting reaction pathways and selectivity in chemical transformations involving 4-Methylpyridine-3,5-dicarboxylic acid hydrochloride [9].

Frontier Molecular Orbital analysis reveals that the electron density distribution in the HOMO is primarily localized on the pyridine ring and the carboxylic acid groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO shows significant contribution from the π* orbitals of the pyridine ring, indicating potential sites for nucleophilic attack [10] [3].

The calculated dipole moment typically ranges from 3.0 to 5.0 Debye, indicating significant molecular polarity that influences intermolecular interactions and solubility properties. The polarizability and hyperpolarizability values provide insights into the compound's response to external electric fields and its potential for nonlinear optical applications [10].

The charge transfer analysis through Frontier Molecular Orbital calculations predicts the extent of electron transfer in intermolecular interactions. The calculated charge transfer parameters (ΔN) indicate the direction and magnitude of electron flow during chemical reactions, providing valuable information for understanding reaction mechanisms and selectivity patterns [9] [3].